molecular formula C17H16N2OS B5537976 N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B5537976
M. Wt: 296.4 g/mol
InChI Key: ZVAHBCQSAVUWKH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a thiazole ring substituted with an ethoxyphenyl group and a phenyl group, making it a molecule of interest for various scientific research applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-20-16-11-7-6-10-14(16)18-17-19-15(12-21-17)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHBCQSAVUWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxyaniline with phenacyl bromide in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring is known to interact with biological macromolecules, affecting pathways involved in cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one
  • 2-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole
  • 3-(2-ethoxyphenyl)-1-phenylprop-2-en-1-one

Uniqueness

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine stands out due to its unique combination of the ethoxyphenyl and phenyl groups attached to the thiazole ring. This structural arrangement imparts specific electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.

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